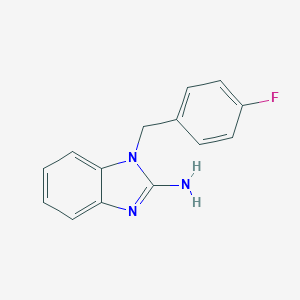

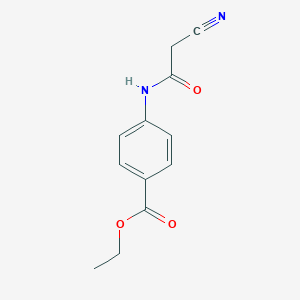

1-(4-氟苯甲基)-2-氨基苯并咪唑

概览

描述

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its classification based on functional groups or its role in biological systems or industrial processes.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also typically reported.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity. The mechanisms of these reactions may also be studied.Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its spectral properties (UV-Vis, IR, NMR, etc.) may also be reported.科研应用

过氧化氢传感

1-(4-氟苯甲基)-2-氨基苯并咪唑衍生物,如2-氨基苯并咪唑,已被用于开发用于检测过氧化氢的传感器。这些化合物的荧光发射在存在过氧化氢时明显猝灭,使它们在传感应用中非常有效。猝灭过程涉及与过氧化氢形成氢键络合物,正如Atar等人(2019年)的研究所示(Atar et al., 2019)。

聚酰亚胺/二氧化硅混合膜

2-(4-氨基苯基)-5-氨基苯并咪唑,一个相关化合物,已被用于制备聚酰亚胺/二氧化硅混合膜。这些膜在高温下表现出新颖的无机形态,特别是从均匀到海岛和到共连续结构的变化。这种独特的行为主要是由于氢键相互作用,正如Deng等人(2010年)的研究所述(Deng et al., 2010)。

抗肿瘤性质

类似于1-(4-氟苯甲基)-2-氨基苯并咪唑的化合物,如2-(4-氨基苯基)苯并噻唑,已被发现具有抗肿瘤性质。它们通过诱导和被细胞色素P 450 1A1生物转化,导致潜在的抗肿瘤效应,正如Bradshaw等人(2002年)的研究所讨论(Bradshaw et al., 2002)。

染料合成

4-氨基-1H-苯并[4,5]咪唑[1,2-a]嘧啶-2-酮,2-氨基苯并咪唑的衍生物,已被用于合成新型苯基偶氮嘧啶染料。这些化合物在各种染色过程中具有应用,并已被研究其吸收性能,正如Karcı和Demirçalı(2006年)的研究所示(Karcı & Demirçalı, 2006)。

免疫活性

2-氨基苯并咪唑及其衍生物已被评估其免疫活性。例如,诸如2-肉桂酰氨基苯并咪唑等化合物已被测试其对小鼠模型中的体液和细胞免疫反应的潜在影响,正如Nawrocka和Zimecki(1998年)所探讨(Nawrocka & Zimecki, 1998)。

配位化学

1-(4-氟苯甲基)-2-氨基苯并咪唑及相关化合物已被用于配位化学,特别是在合成具有多样NHC供体的双齿双(NHC)配体中。正如Schick等人(2014年)讨论的那样,这一研究领域侧重于N-氨基苯并咪唑与各种化合物的反应,以产生具有潜在催化应用的噻唑(Schick et al., 2014)。

Safety And Hazards

The compound’s toxicity and potential hazards would be assessed. This could involve in vitro and in vivo testing, and would also consider environmental impact.

未来方向

This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.

性质

IUPAC Name |

1-[(4-fluorophenyl)methyl]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEARVXVLEKCISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057838 | |

| Record name | 1-(4-Fluorobenzyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenylmethyl)-2-aminobenzimidazole | |

CAS RN |

83783-69-1 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83783-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-((4-fluorophenyl)methyl)-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorobenzyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-[(4-fluorophenyl)methyl]-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)